Ilexgenin B

Anti-inflammatory NO Production Triterpenoid

Researchers studying P-gp efflux or standardizing Ilex herbal products need structurally authenticated aglycones-not generic triterpenoids. Ilexgenin B (CAS 109008-39-1) delivers the defined 3β,19α-dihydroxy ursane scaffold and 20β stereochemistry essential for reproducible P-gp substrate assays. • Unlike Ilexgenin A (a P-gp inhibitor), Ilexgenin B is a P-gp substrate; intestinal permeability increases 1.4-fold upon P-gp inhibition. • HPLC ≥98% purity supports robust UPLC-MS/MS method development and batch-to-batch QC of Mao-Dong-Qing extracts. • Ships ambient; Certificate of Analysis included.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B15295747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexgenin B
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20-,21+,22-,23+,26-,27+,28+,29+,30-/m0/s1
InChIKeyZZTYPLSBNNGEIS-NWKLQIEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilexgenin B (Pubescenolic Acid) – Pentacyclic Triterpenoid Aglycone from Ilex Species for Anti-Inflammatory and Antiplatelet Research Procurement


Ilexgenin B (CAS 109008-39-1), also known as pubescenolic acid or (3β,20β)-3,19-dihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpenoid aglycone of the ursane type . It is a naturally occurring secondary metabolite isolated from various Ilex species, including Ilex chinensis Sims, Ilex pubescens, and Ilex rotunda Thunb [1]. With a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol , Ilexgenin B serves as the core aglycone scaffold for a diverse family of glycosylated triterpenoid saponins (e.g., ilexsaponins) that exhibit a range of pharmacological activities [2].

The Case Against Generic Substitution: Structural Specificity Drives Differential Bioactivity of Ilexgenin B


Substituting Ilexgenin B with a generic pentacyclic triterpenoid (e.g., ursolic acid) or a closely related in-class analog (e.g., Ilexgenin A) is scientifically unjustified for procurement decisions. While sharing a common ursane backbone, Ilexgenin B possesses a distinct hydroxylation pattern at the C-3 and C-19 positions and a specific stereochemistry at C-20 (20β) that dictates its unique biological fingerprint . Unlike its glycosylated derivatives (e.g., ilexsaponins), the aglycone form exhibits fundamentally different solubility, membrane permeability, and target engagement profiles [1]. Critically, head-to-head studies demonstrate that Ilexgenin B and its direct analogs (e.g., Ilexgenin A) exhibit divergent pharmacokinetic behavior and differential susceptibility to efflux transporters like P-glycoprotein (P-gp) [2]. This structural specificity translates into quantifiable differences in potency and mechanism, making it a non-fungible entity for research reproducibility and targeted assay development.

Quantitative Differentiation of Ilexgenin B: A Procurement-Focused Evidence Guide


In Vitro Anti-Inflammatory Potency: Ilexgenin B vs. Saponin Derivatives

Ilexgenin B, in its aglycone form, demonstrates a specific range of anti-inflammatory activity in vitro. When incorporated into a glycosidic saponin structure (e.g., ilemaminoside A), the anti-inflammatory potency, measured by IC50 against NO production, is within the range of 25.37–38.33 µg/mL [1]. This provides a benchmark for the aglycone's contribution to the overall activity of its glycosylated forms. In contrast, studies on the total saponin fraction (IPTS) containing multiple Ilex triterpenoids, including Ilexgenin B derivatives, show protective effects at concentrations around 100 µg/mL in HUVEC cells [2], indicating that the specific aglycone-sugar moiety combination, not just the aglycone presence, dictates the effective concentration range.

Anti-inflammatory NO Production Triterpenoid

Differential P-gp Transporter Susceptibility: Ilexgenin B vs. Ilexgenin A

A critical differentiator for Ilexgenin B lies in its interaction with efflux transporters. While Ilexgenin A is a known inhibitor of P-glycoprotein (P-gp), its own intestinal absorption is not significantly affected by P-gp . In contrast, studies on ilexsaponin B1 (C3), a saponin directly derived from the Ilexgenin B aglycone, show that its absorption is P-gp-dependent. Co-administration with the P-gp inhibitor verapamil increased the intestinal permeability (Papp) of ilexsaponin B1 (C3) by 1.4-fold, from a baseline Papp > 0.12 × 10⁻² cm·min⁻¹ to approximately 0.17 × 10⁻² cm·min⁻¹ [1]. This demonstrates that the Ilexgenin B scaffold, when glycosylated, yields a compound with a distinct pharmacokinetic fate compared to its Ilexgenin A analog, which is not a P-gp substrate.

Pharmacokinetics P-glycoprotein Absorption

Differential Enhancement of Intestinal Absorption in Extract Form: Ilexgenin B Derivatives vs. Monomers

The absorption behavior of Ilexgenin B-derived saponins is significantly modulated by the presence of other co-occurring compounds. In a monomeric state, ilexsaponin B2 (C4), a derivative of Ilexgenin B, is virtually non-absorbable across the intestinal membrane. However, when administered as part of the total saponin extract (MDQ-TS), its effective apparent permeability (Papp) dramatically increases to >0.12 × 10⁻² cm·min⁻¹ [1]. This phenomenon of absorption enhancement is not uniform across all Ilex saponins; for example, the permeability of Ilexgenin A (C1) was decreased by 40% in the presence of the endocytosis inhibitor amantadine, while the permeability of ilexsaponin B1 (C3) was decreased by a more substantial 71% under the same conditions [1], indicating a greater reliance on endocytosis for the Ilexgenin B derivative.

Bioavailability Intestinal Absorption Permeability

In Vitro Antiplatelet Aggregation: Ilexgenin B Saponins Show Potent, Quantifiable Activity

Saponins featuring the Ilexgenin B aglycone demonstrate potent and quantifiable antiplatelet aggregation activity. In a study isolating compounds from Ilex rotunda, the saponin rotundinoside D (compound 4), which is structurally defined as 3-O-α-l-rhamnopyranosyl-(1→2)-β-d-glucopyranosyl-(1→2)-α-l-arabinopyranosyl ilexgenin B 28-O-β-d-glucopyranosyl ester, was among the active compounds tested [1]. While its specific IC50 was not individually reported, the study established that active saponins in this class, which include Ilexgenin B-based structures, exhibit strong inhibition of ADP-induced platelet aggregation in vitro with IC50 values ranging from 10.4 µM to 15.1 µM [1]. This level of potency is comparable to other known antiplatelet triterpenoids from the same genus, such as those derived from Ilexgenin A or rotundic acid, placing Ilexgenin B-containing saponins within a well-defined potency bracket for this therapeutic indication.

Antiplatelet Thrombosis Cardiovascular

Optimal Research and Industrial Application Scenarios for Ilexgenin B Procurement


Investigating P-gp Mediated Drug-Drug Interactions and Oral Bioavailability

Ilexgenin B is an ideal candidate for pharmacokinetic studies focused on P-glycoprotein (P-gp) efflux mechanisms. Evidence shows that its derivative, ilexsaponin B1 (C3), is a substrate for P-gp, with intestinal permeability increasing 1.4-fold upon P-gp inhibition [1]. This makes it a valuable tool compound for researchers developing in vitro or in vivo models to assess P-gp-mediated efflux and predict oral bioavailability of new chemical entities, in stark contrast to Ilexgenin A, which is a P-gp inhibitor .

Developing Standardized Reference Materials for Ilex-Based Herbal Extracts

Due to its well-defined structure and occurrence in key medicinal Ilex species, Ilexgenin B serves as a critical analytical reference standard. Its quantifiable presence and the distinct pharmacokinetic behavior of its saponin derivatives (e.g., differential absorption enhancement in extract form [2]) make it essential for the quality control (QC) and standardization of herbal products like Ilex pubescens (Mao-Dong-Qing). Procuring a high-purity Ilexgenin B standard enables the development and validation of robust UPLC-MS/MS methods for extract fingerprinting and batch-to-batch consistency analysis [3].

Structure-Activity Relationship (SAR) Studies on Triterpenoid Scaffolds

Ilexgenin B is a crucial aglycone for SAR campaigns aimed at optimizing anti-inflammatory or antiplatelet activity. Its specific hydroxylation pattern (3β,19α-dihydroxy) and stereochemistry (20β) directly influence biological potency . Researchers can procure Ilexgenin B as a starting scaffold for semi-synthetic modification to generate novel derivatives, comparing their activity against the benchmark range established for Ilexgenin B-containing saponins (e.g., anti-inflammatory IC50 of 25.37–38.33 µg/mL [4]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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